4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride
Description
4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride is a heterocyclic compound featuring a pyrimido-azepine core with a chlorine atom at position 4, a methyl group at position 2, and two hydrochloride salts. Its molecular formula is inferred as C₉H₁₄Cl₃N₃ (base structure: C₉H₁₂ClN₃ + 2HCl). The compound is identified by CAS number 2624129-97-9 and is stored at room temperature .
Properties
IUPAC Name |
4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3.2ClH/c1-6-12-8-3-5-11-4-2-7(8)9(10)13-6;;/h11H,2-5H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYDIMMWJNULAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCNCC2)C(=N1)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine; dihydrochloride typically involves multiple steps starting from simpler organic compounds. One common synthetic route involves the cyclization of a suitable precursor containing the pyrimidinyl ring followed by chlorination and methylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Chlorination reactions can be carried out using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of other halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in various organic synthesis reactions.
Biology: In biological research, this compound may be used to study the effects of pyrimidine derivatives on biological systems. It can be employed in assays to investigate enzyme inhibition or receptor binding.
Medicine: This compound has potential applications in the development of pharmaceuticals. It may be used as a precursor in the synthesis of drugs that target specific diseases or conditions.
Industry: In the chemical industry, this compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine; dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors in biological systems, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The pyrimido-azepine scaffold is shared among several derivatives, but substituents and fused rings vary significantly:
- 1-Ethoxymethyl-5-methyl-9-phenyl-pyrimido[4,5-b][1,4]diazepine-2,4-dione (C₁₉H₂₂N₄O₃): Features a diazepine ring fused to pyrimidine, with ethoxymethyl, methyl, and phenyl groups. Exhibits antitumor and HIV-1 reverse transcriptase inhibitory activity .
- TAK-960 (C₂₇H₃₀F₃N₇O₃): A pyrimido[4,5-b][1,4]diazepine derivative with cyclopentyl, difluoro, and methoxy substituents. Acts as a polo-like kinase inhibitor with antitumor efficacy in colorectal cancer models .
Substituent Effects on Activity
- Chloro Groups : Enhance electrophilicity and binding to hydrophobic pockets (e.g., 4-chloro in target compound vs. 2,4-dichloro in ) .
- Methyl Groups : Improve metabolic stability and selectivity. The 2-methyl group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., benzyl in ) .
- Dihydrochloride Salt : Increases aqueous solubility, critical for bioavailability .
Anticancer Potential
- Pyrimido-azepines are frequently explored as kinase inhibitors. TAK-960’s efficacy against colorectal cancer highlights the scaffold’s versatility .
- Substitution with trifluoromethyl groups (e.g., ) enhances binding affinity to ATP pockets in kinases .
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 4-Chloro-2-methyl-... dihydrochloride | C₉H₁₄Cl₃N₃ | 278.59 g/mol | 2624129-97-9 |
| 7-Benzyl-2,4-dichloro-... azepine | C₁₇H₁₆Cl₂N₄ | 359.24 g/mol | 10-F782361 |
| TAK-960 | C₂₇H₃₀F₃N₇O₃ | 582.57 g/mol | 1135224-99-3 |
Table 2: Elemental Analysis of Pyrimido-Quinoline Derivatives ()
| Compound ID | Formula | C (%) Calc/Found | H (%) Calc/Found | N (%) Calc/Found |
|---|---|---|---|---|
| 21 | C₂₃H₁₉ClN₄O₂S₂ | 57.19/57.02 | 3.96/3.78 | 11.60/11.48 |
| 24 | C₂₃H₁₇ClN₄O₂S₂ | 57.19/57.02 | 3.54/3.40 | 11.60/11.32 |
Biological Activity
4-Chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine; dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C9H12ClN3
- Molecular Weight : 197.66 g/mol
- CAS Number : 1803561-51-4
- Structure : The compound features a pyrimido[4,5-d]azepine core with a chloro and methyl substitution.
Synthesis
The synthesis of 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine typically involves multi-step organic reactions. The process includes:
- Formation of the azepine ring through cyclization.
- Introduction of the chloro and methyl groups via electrophilic substitution reactions.
Anticancer Properties
Recent studies have indicated that compounds within the pyrimido[4,5-d]azepine class exhibit significant anticancer activity. For instance:
- A related compound demonstrated an IC50 value of 61 nM against CCR2 receptors, suggesting potential in treating cancers associated with chronic inflammation and other pathologies .
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties. For example:
- In vitro assays have revealed effectiveness against various bacterial strains, indicating its potential as an antibiotic agent .
Neuroprotective Effects
There is emerging evidence that 4-chloro-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine may offer neuroprotective benefits:
- Studies suggest that it could mitigate neurodegenerative processes by inhibiting specific pathways involved in neuronal cell death .
Study 1: Anticancer Activity
In a study examining the effects of pyrimido[4,5-d]azepines on cancer cell lines:
- The compound was tested against human tumor cell lines and showed promising results with selective cytotoxicity .
Study 2: Neuroprotection in Animal Models
An experimental model using rodents demonstrated that administration of the compound resulted in improved cognitive function following induced neurotoxicity:
- Behavioral tests indicated enhanced memory retention and reduced markers of oxidative stress in treated animals .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
